molecular formula C19H26N2O2S B2514908 (E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide CAS No. 2380195-82-2

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide

Cat. No.: B2514908
CAS No.: 2380195-82-2
M. Wt: 346.49
InChI Key: ODZCVFSGBJQXSD-VOTSOKGWSA-N
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Description

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide is a chemically complex molecule featuring a prop-2-enamide backbone with a phenyl group and a fused morpholine-thiane heterocyclic system attached to the amide nitrogen . This specific structural motif, combining multiple nitrogen and oxygen heterocycles, is often investigated for its potential to interact with biological enzymes and receptors, making it a valuable building block in medicinal chemistry and pharmaceutical research . The compound's structural complexity may confer unique conformational stability and physicochemical properties that are of interest in the design of novel therapeutic agents . The synthesis of this compound involves a multi-step process, with a key stage being the amide bond formation between the furan-2-ylpropenoic acid derivative and the morpholine-thiane intermediate. Optimal coupling has been achieved using HATU in DMF, which provides high yield and purity while maintaining the critical E-configuration of the double bond . The stereochemical integrity is essential, as factors like base selection and solvent polarity are known to influence the E/Z isomerism . For industrial-scale production, continuous flow synthesis methods have been demonstrated to significantly improve cycle time and space-time yield while achieving a superior impurity profile compared to traditional batch processes . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-14-24-15-9-19)21-10-12-23-13-11-21/h1-7H,8-16H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZCVFSGBJQXSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide typically involves multi-step organic reactionsThe final step involves the coupling of the morpholin-4-ylthian-4-yl intermediate with 3-phenylprop-2-enamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bond in the phenylprop-2-enamide moiety.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the phenylprop-2-enamide moiety can lead to the formation of saturated amides.

Scientific Research Applications

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The morpholine ring and thianyl group are believed to play crucial roles in binding to these targets, which may include enzymes or receptors involved in disease pathways. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Halogenated analogs (e.g., compound 10 with CF3/F) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Bulkiness and Solubility : The morpholine ring improves aqueous solubility, which could mitigate the poor solubility observed in highly halogenated analogs (e.g., compound 20, LogD 3.6) .
  • Anti-inflammatory Potential: Compound 20’s anti-inflammatory activity suggests that bulky substituents (e.g., dibromo/chloro) favor NF-κB inhibition. The target compound’s bicyclic substituent may similarly modulate inflammatory pathways .

Physicochemical and ADMET Properties

  • Lipophilicity: Experimental LogD<sup>7.4</sup> values for halogenated cinnamanilides range from 2.8–3.6 .
  • Metabolic Stability : The morpholine ring is resistant to oxidative metabolism, suggesting enhanced half-life compared to compounds with metabolically labile groups (e.g., methoxy) .

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